![molecular formula C14H16ClN3O B2413879 2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1097557-50-0](/img/structure/B2413879.png)
2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as CCPA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. CCPA is a synthetic compound that belongs to the class of α2-adrenergic receptor agonists.
Wirkmechanismus
2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide acts as an agonist for the α2-adrenergic receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. Activation of the α2-adrenergic receptor leads to a decrease in the release of norepinephrine and other neurotransmitters, resulting in various physiological effects such as sedation, analgesia, and anxiolysis.
Biochemical and Physiological Effects:
2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide has been shown to have various biochemical and physiological effects, including sedation, analgesia, anxiolysis, and hypotension. In addition, 2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide has been shown to have neuroprotective effects, reduce the severity of ischemic stroke, and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide in lab experiments is its high potency and selectivity for the α2-adrenergic receptor, which allows for precise and specific modulation of the receptor. However, one of the limitations of using 2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the study of 2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide include investigating its potential therapeutic applications in other fields of medicine, developing new formulations, studying the molecular mechanisms underlying its effects, and investigating potential side effects.
Synthesemethoden
2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide is synthesized by reacting 3-chloroaniline with 1-cyano-1-cyclopropanecarboxylic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine methyl ester to form 2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide. The synthesis of 2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide is a multistep process that requires careful monitoring and purification to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. In neurology, 2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide has been shown to have neuroprotective effects and can reduce the severity of ischemic stroke. In cardiology, 2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide has been studied for its ability to reduce blood pressure and improve heart function. In oncology, 2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
2-(3-chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-14(9-16,10-5-6-10)18-13(19)8-17-12-4-2-3-11(15)7-12/h2-4,7,10,17H,5-6,8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEYDVDLRADLAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

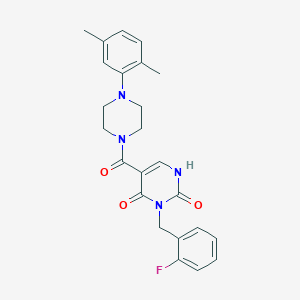
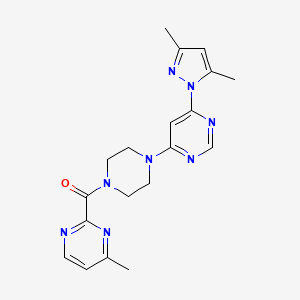

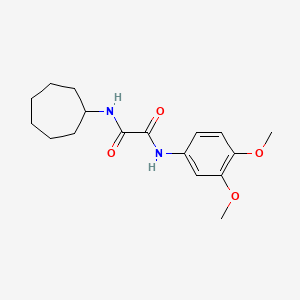
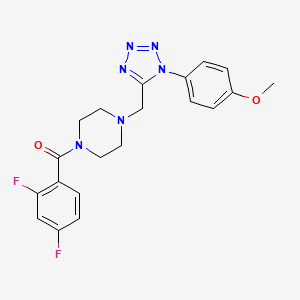
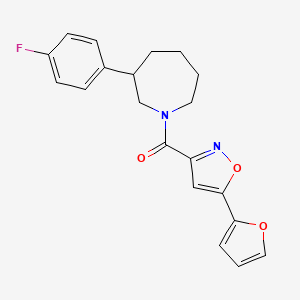
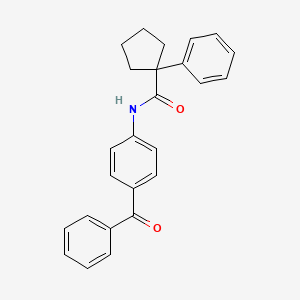
![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)
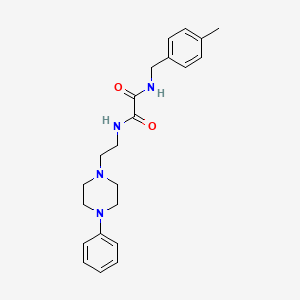
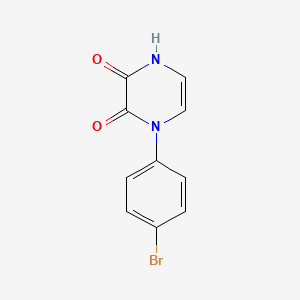

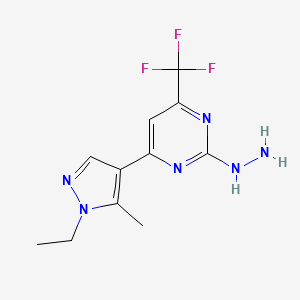

![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2413819.png)